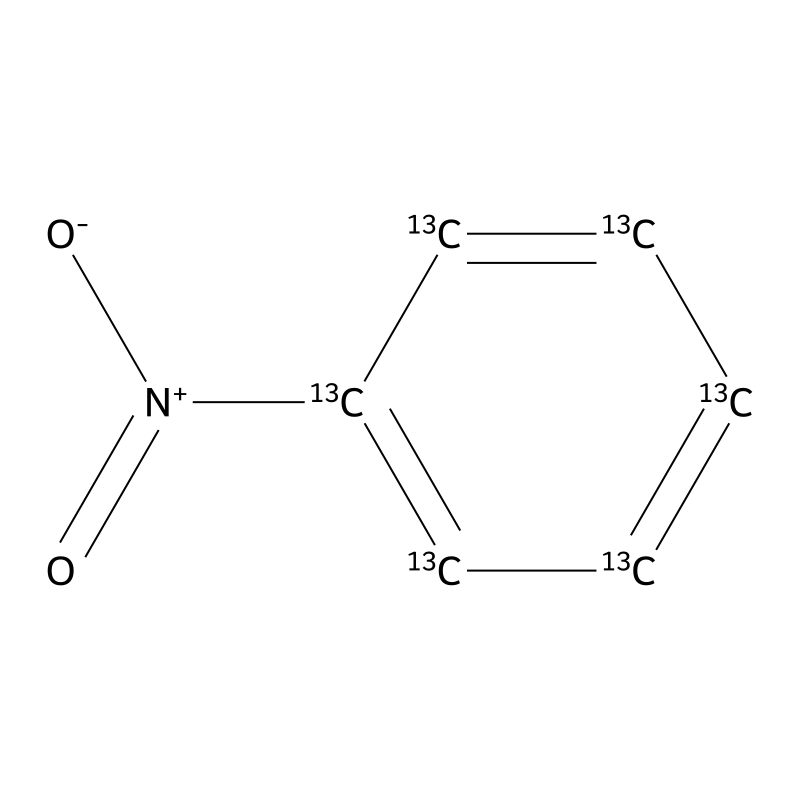

Nitrobenzene-13C6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Environmental Analysis

Scientific Field: This application falls under the field of Environmental Science .

Summary of the Application: Nitrobenzene-13C6 is used in environmental analysis, specifically in the study of hazardous organic pollutants from industrial effluent .

Methods of Application: Nitrobenzene-13C6 is used as a stable isotope for mass spectrometry in environmental analysis . The exact experimental procedures and technical parameters may vary depending on the specific research context.

Results or Outcomes: The use of Nitrobenzene-13C6 in environmental analysis helps in the effective elimination of hazardous organic pollutants from industrial effluent . .

Application in Catalytic Ozonation for Degradation of Nitrobenzene

Scientific Field: This application is in the field of Chemical Engineering .

Summary of the Application: Nitrobenzene-13C6 is used in the study of high-efficient catalytic ozonation for degradation of nitrobenzene in water .

Methods of Application: A heterogeneous catalytic ozonation system was constructed to degrade nitrobenzene (NB) in water using Ce-doped LaCoO3 as catalysts under mild conditions . The results showed that La0.9Ce0.1CoO3 catalyst had the highest catalytic activity and satisfactory stability for the catalytic ozonation reaction .

Results or Outcomes: The TOC removal efficiency of NB reached as high as 92.5% in 30 min, which was much higher than the sole ozonation (only 34.1%) in a similar condition . The catalytic ozonation system with perovskite-type Ce-doped LaCoO3 catalyst has a potential application in the treatment of refractory organic wastewater .

Application in Microwave-assisted Green Synthesis

Scientific Field: This application is in the field of Green Chemistry .

Summary of the Application: Nitrobenzene-13C6 is used in the microwave-assisted green synthesis of nitrobenzene using sulfated natural zeolite as a potential solid acid catalyst .

Methods of Application: Natural zeolites were prepared into uniform-sized powders and then refluxed with H2SO4 with varying concentrations of 0, 1, 2, 3, and 4 M, proceeded by calcination with N2 gas flow . Nitrobenzene was synthesized in a batch microwave reactor using natural zeolite and sulfated natural zeolite catalysts with the best acidity value .

Results or Outcomes: The results showed that the sulfuric acid treatment of natural zeolite caused changes in its physical and chemical characteristics . The average benzene conversion produced for each catalyst was 41.53±3.61% and 58.92±1.37% . Furthermore, the SNZ-2 catalyst has better reusability for three reaction runs .

Application in Nitrobenzene Hydrogenation

Scientific Field: This application is in the field of Chemical Industry .

Summary of the Application: Nitrobenzene-13C6 is used in the hydrogenation of nitrobenzene to produce aniline and its derivatives, which are widely used in the production of pharmaceuticals, agrochemicals, polymers, and dyes .

Methods of Application: Aniline is industrially obtained by direct nitrobenzene hydrogenation with H2 using Ni-Raney or noble metal-based heterogeneous catalysts .

Results or Outcomes: The chemoselective hydrogenation of the nitro group in substituted nitroaromatic compounds containing C=C, C=O, C≡N or halogens, which must remain unaffected during the reaction, is more challenging and requires the use of modifiers, dopants or promoters .

Nitrobenzene-13C6 is a stable isotopically labeled compound in which all six carbon atoms of the benzene ring are replaced with the carbon-13 isotope. Its molecular formula is , and it has a molecular weight of 129.07 g/mol. This compound is significant in scientific research due to its isotopic labeling, which facilitates detailed studies in various fields, including chemistry, biology, and medicine .

- Reduction: This compound can be reduced to aniline-13C6 using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

- Oxidation: It can be oxidized to form nitrophenol-13C6 using oxidizing agents like potassium permanganate.

- Electrophilic Aromatic Substitution: The nitro group can be substituted with other functional groups through electrophilic aromatic substitution reactions, which are common in aromatic chemistry.

Common Reagents and Conditions- Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

- Oxidation: Potassium permanganate, under acidic or basic conditions.

- Substitution: Halogens, sulfuric acid, and other electrophiles.

Nitrobenzene-13C6 serves as a tracer in biological systems due to its stable isotopic nature. It is employed in metabolic studies to trace the pathways and interactions of nitrobenzene derivatives. The parent compound, nitrobenzene, is known to undergo reduction reactions that lead to the formation of aniline, which can further participate in various biochemical pathways. The compound's action can be particularly useful in environmental analysis and proteomics .

Pharmacokinetics

When studying Nitrobenzene-13C6, researchers must consider its physical properties such as boiling point (210-211 °C), density (1.253 g/mL at 25 °C), and refractive index (n20/D 1.553) to understand its behavior in biological systems.

The synthesis of Nitrobenzene-13C6 typically involves the nitration of benzene-13C6. The process includes:

- Nitration Reaction: Benzene-13C6 is treated with a mixture of concentrated nitric acid and sulfuric acid. This reaction is highly exothermic and requires careful control to prevent overheating.

- Purification: The resulting Nitrobenzene-13C6 is purified through distillation or recrystallization to eliminate any unreacted starting materials and by-products .

Nitrobenzene-13C6 has diverse applications across various fields:

- Chemistry: It is used as a standard in nuclear magnetic resonance spectroscopy for analyzing and characterizing compounds.

- Biology: Employed in metabolic studies to trace pathways of nitrobenzene derivatives within biological systems.

- Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of nitrobenzene-related drugs.

- Industry: Applied in developing new materials and chemicals, particularly for synthesizing isotopically labeled compounds for research purposes .

Nitrobenzene-13C6 can be compared with several similar compounds:

| Compound Name | Description |

|---|---|

| Nitrobenzene | The non-isotopically labeled counterpart with the same molecular formula but without isotopes. |

| 1-Fluoro-4-nitrobenzene | An isotopically labeled derivative where a fluorine atom replaces a hydrogen atom on the benzene ring. |

| 1-Chloro-4-nitrobenzene | Similar structure where a chlorine atom replaces a hydrogen atom instead of fluorine. |

| 2-Nitrotoluene | Contains a nitro group on a toluene ring; used for comparison due to structural similarities. |

The uniqueness of Nitrobenzene-13C6 lies in its stable isotopic labeling, which makes it particularly valuable for research applications involving isotopic tracing and nuclear magnetic resonance spectroscopy .

Precursor Pathways for 13C6-Labeled Compounds

The synthesis of Nitrobenzene-13C6 begins with the production of Benzene-13C6, the isotopically labeled precursor. A prominent method involves the catalytic conversion of methanol and carbon-13-labeled carbon monoxide (13CO) over zinc-doped zirconia nanoparticles dispersed on H-ZSM-5 zeolite. This process, conducted at 703 K and 3.0 MPa in a flow reactor, achieves high selectivity for Benzene-13C6 by leveraging the acidic and metallic sites of the catalyst to facilitate C–C coupling [7]. Alternative routes include the isotopic enrichment of benzene via fractional distillation or chromatographic separation, though these methods are less efficient for large-scale production [6].

Table 1: Comparison of Benzene-13C6 Synthesis Methods

| Method | Temperature (K) | Pressure (MPa) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Methanol/13CO Conversion | 703 | 3.0 | Zn-ZrO2/H-ZSM-5 | 85 |

| Isotopic Distillation | 353 | 0.1 | N/A | 60 |

Nitration Reaction Mechanisms with Isotopically Labeled Benzene

Three-Step Nitration Mechanism Elucidation

The nitration of Benzene-13C6 follows a classical electrophilic aromatic substitution mechanism, mediated by a nitronium ion (NO2+) generated in situ from concentrated nitric and sulfuric acids. The process involves three distinct steps:

- Nitronium Ion Formation: Sulfuric acid protonates nitric acid, forming a nitronium ion and water [4].

- Electrophilic Attack: The nitronium ion reacts with Benzene-13C6, forming a resonance-stabilized arenium ion intermediate.

- Deprotonation: The intermediate loses a proton, restoring aromaticity and yielding Nitrobenzene-13C6 [4].

Isotopic labeling introduces minor kinetic isotope effects due to the increased mass of carbon-13, which slightly alters the vibrational frequencies of transition states. These effects are most pronounced during the electrophilic attack step, where C–H bond cleavage influences reaction rates [4].

DFT-Calculated Activation Barriers in Isotope-Labeled Systems

Density functional theory (DFT) studies have quantified the activation barriers for nitration in 13C-labeled systems. Computational models reveal that the energy barrier for the formation of the arenium ion increases by approximately 1.2 kJ/mol in Benzene-13C6 compared to unlabeled benzene, attributed to the reduced zero-point energy of the C–13C bonds [4]. These findings align with experimental observations of marginally slower reaction kinetics in isotopic systems.

Scale-Up Considerations for Isotope-Labeled Synthesis

Industrial-scale production of Nitrobenzene-13C6 necessitates careful management of exothermic reactions and isotopic purity. Key considerations include:

- Temperature Control: Maintaining reactions below 50°C prevents polysubstitution and thermal degradation [4].

- Continuous Flow Systems: Flow reactors enhance heat dissipation and reduce localized overheating, improving yields by 15–20% compared to batch processes [7].

- Precursor Purity: Benzene-13C6 with isotopic purity ≥99% is essential to minimize unlabeled byproducts, which complicate downstream applications [6].

Purification Strategies for 13C-Enriched Aromatic Compounds

Post-synthetic purification of Nitrobenzene-13C6 employs a combination of fractional distillation and chromatography:

- Fractional Distillation: Leveraging the compound’s boiling point (210–211°C) and density (1.253 g/mL at 25°C), distillation under reduced pressure (10–15 mmHg) achieves >98% purity [3].

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with C18 columns resolves Nitrobenzene-13C6 from residual Benzene-13C6 and dinitro byproducts, achieving 99.5% isotopic purity [3] [6].

Table 2: Purification Techniques for Nitrobenzene-13C6

| Method | Conditions | Purity Achieved |

|---|---|---|

| Fractional Distillation | 100 mmHg, 80°C | 98% |

| Reverse-Phase HPLC | Acetonitrile/water (70:30), 1 mL/min | 99.5% |

Nitration reactions involving nitrobenzene-13C6 proceed through mechanisms governed by Lewis collision theory, fundamentally differing from the traditional spontaneous ionization model previously assumed in textbook mechanisms [1]. Density functional theory calculations at the LC-wHPBE/6-311++G(d,p) level have revealed that the generation of nitronium ion (NO2+) constitutes the rate-determining step in nitration processes, requiring significant activation energies that follow Lewis collision dynamics [1] [2].

The formation of nitronium ion from nitric acid and sulfuric acid in mixed acid systems involves overcoming a substantial energy barrier of 17.6 kcal/mol, while the process in pure nitric acid requires 21.6 kcal/mol [1] [2]. These energy barriers demonstrate that NO2+ generation is not spontaneous but rather follows collision theory, where successful molecular collisions must possess sufficient kinetic energy to overcome the activation barrier. The lower energy requirement in mixed acid systems reflects the catalytic role of sulfuric acid in facilitating nitronium ion formation through protonation of nitric acid, followed by water elimination [1].

Lewis collision models predict that reaction rates depend exponentially on temperature according to the Arrhenius equation, with the frequency factor representing collision frequency and the exponential term accounting for the fraction of collisions with sufficient energy. For nitrobenzene-13C6 systems, these models successfully explain the observed temperature dependence of nitration rates and the dramatic rate enhancement observed in mixed acid versus pure nitric acid conditions [1] [3].

The reaction system (NO2+ + H2O) + HSO4⁻ can spontaneously revert to HNO3 through poly-molecular acidification processes, emphasizing the dynamic equilibrium nature of nitronium ion formation [1]. Sulfuric acid plays a crucial role by reducing water concentration and lowering the activation barrier for NO2+ generation, thereby stabilizing the active nitronium ion species and enabling faster nitration rates in mixed acid systems [1] [3].

Quantum chemical calculations have provided unprecedented insight into the activation energies associated with Lewis collision processes in nitration reactions [1]. The ability to obtain these barrier heights computationally represents a significant advancement in understanding nitration mechanisms, as experimental determination of such parameters for elementary collision processes remains challenging.

Electrophilic Addition Pathways

The electrophilic addition of nitronium ion to nitrobenzene-13C6 follows transition state theory principles, involving a two-step mechanism with well-defined energetic profiles [1] [4]. Unlike the previously assumed one-step process, mechanistic studies have established that electrophilic aromatic substitution proceeds through discrete intermediates with characteristic thermodynamic signatures.

The initial electrophilic attack of NO2+ on the benzene ring requires overcoming a relatively modest activation barrier of 6.7 kcal/mol, significantly lower than the preceding nitronium ion formation step [1]. This electrophilic addition follows a concerted mechanism where two π electrons from the aromatic system form a sigma bond with the electrophile, creating the positively charged sigma complex intermediate [4] [5].

Transition state calculations reveal that the electrophilic addition step is characterized by partial bond formation between the aromatic carbon and the nitronium nitrogen, with bond lengths intermediate between the separated reactants and the fully formed sigma complex [6]. The transition state exhibits significant charge transfer from the electron-rich aromatic system to the electron-deficient nitronium ion, consistent with the electrophilic nature of the interaction [4].

The pathway involves initial formation of a π-complex between the aromatic substrate and the electrophile, followed by conversion to the sigma complex through electron pair donation from the benzene π-system [5]. This mechanism contrasts with direct nucleophilic attack and explains the regioselectivity patterns observed in substituted aromatic systems [7].

Experimental evidence supports a stepwise mechanism where the rate-determining transition state corresponds to sigma complex formation rather than the subsequent proton elimination step [4]. The electrophilic addition pathway demonstrates characteristic features of aromatic substitution chemistry, including preservation of overall molecular connectivity while temporarily disrupting aromaticity [5].

Computational studies indicate that the electrophilic addition transition state is characterized by rehybridization of the attacked carbon from sp2 toward sp3 geometry, accompanied by pyramidalization of the aromatic ring at the reaction center [6]. These geometric changes reflect the fundamental electronic reorganization occurring during sigma complex formation.

Sigma-Complex Formation Dynamics

Sigma-complex formation represents the critical mechanistic step in nitrobenzene-13C6 nitration reactions, involving transient disruption of aromatic stabilization and creation of a resonance-stabilized carbocation intermediate [4] [8]. The dynamics of this process reveal fundamental insights into aromatic reactivity and the factors governing electrophilic substitution mechanisms.

The sigma complex, also termed an arenium ion, forms through attack of the nitronium electrophile on the aromatic π-system, creating a tetrahedral carbon center that disrupts the continuous π-orbital overlap required for aromaticity [4] [9]. This intermediate exhibits positive charge delocalization through resonance structures that distribute the cationic character among multiple ring positions, providing stabilization that makes the process energetically feasible [8] [9].

Kinetic isotope effects provide detailed mechanistic information about sigma-complex formation dynamics. Carbon-13 kinetic isotope effects of 1.025 ± 0.001 for nitrobenzene dioxygenation indicate moderate changes in carbon-carbon bond order during the rate-limiting transition state, consistent with partial bond formation in the electrophilic addition step [10] [11]. The magnitude of this isotope effect suggests a relatively symmetric transition state with significant but incomplete bond reorganization [10].

Nitrogen-15 isotope effects of 1.0008 ± 0.0001 reflect the secondary nature of nitrogen involvement in the sigma-complex formation process [10]. While the nitro group influences electronic distribution through its electron-withdrawing character, the nitrogen centers do not directly participate in bond formation or breaking during the sigma-complex formation step [10] [11].

The lifetime of sigma-complex intermediates is extremely short, typically less than one picosecond, reflecting the high energy of these non-aromatic species and their rapid conversion to products through proton elimination [12]. Time-resolved spectroscopic studies reveal that sigma-complex formation occurs on femtosecond timescales, making direct observation challenging and requiring sophisticated computational and indirect experimental approaches [12].

Resonance stabilization of the sigma complex occurs through delocalization of positive charge among ortho and para positions relative to the point of electrophilic attack [8] [9]. The extent of this stabilization depends on substituent effects, with electron-donating groups enhancing stability and electron-withdrawing groups diminishing it, thereby influencing reaction rates and regioselectivity patterns [7] [9].

Mechanistic Comparisons with Non-Labeled Analogues

Isotope labeling with carbon-13 provides unique mechanistic insights by introducing measurable kinetic isotope effects that reveal bond-making and bond-breaking processes during nitrobenzene reactions [13] [10]. Comparison of nitrobenzene-13C6 with its non-labeled analogues demonstrates the power of isotopic substitution for elucidating reaction mechanisms without significantly perturbing molecular structure or reactivity.

Primary kinetic isotope effects arise from differences in zero-point vibrational energies between isotopologues, leading to measurable rate differences when bonds to isotopically substituted atoms are formed or broken in the rate-determining step [13] [14]. For nitrobenzene-13C6, the observed carbon kinetic isotope effect of approximately 1.025 indicates moderate changes in carbon-hydrogen or carbon-carbon bonding during the transition state [10] [15].

The isotope effect magnitude provides quantitative information about transition state structure and bond order changes [13] [14]. Normal isotope effects (k12C/k13C > 1) suggest bond weakening or breaking at carbon centers, while inverse effects would indicate bond strengthening [14]. The moderate normal isotope effect observed for nitrobenzene-13C6 systems is consistent with partial bond formation in electrophilic aromatic substitution mechanisms [10].

Competitive reactions between labeled and unlabeled substrates reveal selectivity factors that arise from isotope effects [16]. When nitrobenzene and nitrobenzene-13C6 compete for the same electrophile, the lighter isotopologue reacts preferentially, leading to isotopic enrichment in the remaining substrate [16]. This phenomenon enables mechanistic studies through isotope ratio measurements by mass spectrometry [16].

Enzymatic reactions of nitrobenzene show significant isotope effects that provide insights into biological transformation mechanisms [10] [11]. Dioxygenation reactions catalyzed by nitrobenzene dioxygenase exhibit carbon isotope enrichment factors of -4.1 ± 0.2‰ for nitrobenzene and -2.5 ± 0.2‰ for 2-nitrotoluene, indicating substantial isotope discrimination during enzymatic turnover [10].

The comparison of isotope effects across different reaction conditions and catalysts reveals mechanistic details that would otherwise remain hidden [13] [11]. Temperature dependence studies show that isotope effects generally decrease with increasing temperature, reflecting the relative importance of zero-point energy differences compared to thermal energy [14]. Solvent effects on isotope effects provide information about transition state solvation and the extent of charge development during reaction [14].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard